N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine
Description
Introduction and Structural Characterization
Historical Context and Research Significance
The development of N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine emerged from the broader scientific pursuit of incorporating fluorine-containing functional groups into organic molecules to enhance their pharmacological properties. Historical research in fluorine chemistry has demonstrated that trifluoromethoxy groups serve as effective bioisosteres for methoxy substituents, providing increased metabolic stability while maintaining similar steric requirements. The compound has gained particular significance in the context of drug discovery programs targeting central nervous system disorders, where the unique electronic properties of the trifluoromethoxy group contribute to improved blood-brain barrier penetration and receptor selectivity.
Scientific investigations have revealed that this compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including those designed for neurodegenerative disease treatment. Research efforts have focused on exploring the compound's utility in medicinal chemistry applications, where its structural features enable the modulation of biological activity through precise electronic and steric effects. The integration of the piperidine ring system with the trifluoromethoxy-substituted aromatic component creates a molecular framework that exhibits enhanced pharmacokinetic properties compared to conventional amine derivatives.
The compound's research significance extends beyond its direct applications, as it represents a model system for understanding the effects of fluorine substitution on molecular properties. Studies have demonstrated that the trifluoromethoxy group significantly influences the compound's lipophilicity, hydrogen bonding capacity, and electronic distribution, making it an valuable tool for structure-activity relationship investigations. Contemporary research continues to explore the compound's potential in various therapeutic areas, with particular emphasis on its role as a building block for developing next-generation pharmaceutical agents.
Nomenclature and Chemical Identifiers
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the molecular structure according to established naming conventions. This nomenclature reflects the compound's composition as a piperidine ring substituted at the 4-position with an amino group that is further substituted with a 4-(trifluoromethoxy)phenyl moiety. The systematic name follows the standard protocol for naming secondary amines where the larger substituent group serves as the parent structure.
Alternative systematic naming approaches recognize the compound as 4-[4-(trifluoromethoxy)anilino]piperidine, emphasizing the aniline component as the primary structural feature. This nomenclature system highlights the fact that the compound can be viewed as an aniline derivative where the amino group is substituted with a piperidin-4-yl group. The International Union of Pure and Applied Chemistry naming conventions ensure that the compound's structure can be unambiguously interpreted from its systematic name, facilitating accurate communication within the scientific community.
The compound's systematic nomenclature also incorporates specific positional indicators that define the exact attachment points of functional groups. The designation "4-(trifluoromethoxy)" specifically indicates that the trifluoromethoxy group is attached to the para position of the benzene ring relative to the amino substituent. Similarly, the "piperidin-4-amine" designation specifies that the amino group is located at the 4-position of the piperidine ring, providing complete structural clarity through nomenclature alone.
Registry Numbers and Database Information
This compound is officially registered under Chemical Abstracts Service number 681482-48-4, which serves as its unique identifier in chemical databases worldwide. This registry number enables precise identification and tracking of the compound across various scientific databases, commercial suppliers, and research publications. The Chemical Abstracts Service number was assigned following standard protocols for novel chemical entities, ensuring that the compound can be distinguished from structural analogs and related derivatives.
The compound is comprehensively catalogued in PubChem under Compound Identifier 6623740, providing access to extensive chemical and physical property data. This database entry includes detailed structural information, computed properties, and links to related chemical entities. The International Chemical Identifier system provides a standardized representation of the compound's structure through the string "InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16-17H,5-8H2", enabling automated structure recognition and comparison across different software platforms.
Additional database registrations include entries in commercial chemical supplier databases, where the compound is listed with catalog numbers and availability information. These commercial database entries facilitate procurement for research purposes and provide quality specifications, storage conditions, and handling information. The comprehensive database coverage ensures that researchers can readily access reliable information about the compound's properties, availability, and applications.
Chemical Synonyms and Alternative Designations
The compound is recognized by several alternative names and synonyms that reflect different approaches to chemical nomenclature and historical naming conventions. The most commonly used synonym is N-(4-(trifluoromethoxy)phenyl)piperidin-4-amine, which represents a slight variation in punctuation and formatting while maintaining the same chemical meaning. This alternative designation is frequently encountered in commercial catalogs and research publications, particularly those focusing on pharmaceutical intermediates and building blocks.
Commercial suppliers often employ abbreviated or trade designations for the compound, including catalog-specific identifiers such as ChemDiv3_011678 and SCHEMBL5536264. These designations serve practical purposes in inventory management and ordering systems while maintaining clear connections to the standard chemical name. The variety of commercial names reflects the compound's widespread availability and utilization across different research applications and supplier networks.
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16-17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSADOPHGOBYIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethoxy)aniline and piperidine.
Coupling Reaction: The 4-(trifluoromethoxy)aniline is coupled with piperidine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study receptor interactions and signaling pathways.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The piperidine ring provides structural rigidity, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The trifluoromethoxy group distinguishes the target compound from analogs with other para-substituents:
- N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine (): The methoxy (–OCH₃) group is less electron-withdrawing than –OCF₃, resulting in reduced lipophilicity (clogP ~2.5 vs. ~3.5 for –OCF₃) and altered metabolic pathways. Methoxy groups are prone to demethylation, whereas trifluoromethoxy groups resist enzymatic degradation .
Modifications to the Piperidine Core
- Triazine-linked piperidinyl compounds (): Compounds such as N-(3-((4-(4-(4-chlorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (Compound A) incorporate a triazine ring, which introduces hydrogen-bonding interactions absent in the target compound. These modifications enhance sodium channel (NaV1.7) inhibition efficacy, as seen in pain models .
- Pyridine-containing analogs (): N,N-Dimethyl-1-(4-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine replaces the phenyl ring with pyridine, altering electronic properties and solubility. Pyridine’s basic nitrogen may improve water solubility but reduce blood-brain barrier penetration compared to phenyl derivatives .
Trifluoromethyl vs. Trifluoromethoxy Substituents
- 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine (): The trifluoromethyl (–CF₃) group on the benzyl side chain increases hydrophobicity (clogP ~3.1) but lacks the oxygen atom present in –OCF₃, reducing polarity. This difference may influence binding to targets like sigma receptors or monoamine transporters .
Comparative Data Table
Biological Activity
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antiparasitic treatments. This article reviews its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperidine derivatives and subsequent modifications to introduce the trifluoromethoxy group. The compound can be synthesized using methods such as:
- Piperidine Formation : Starting from appropriate aniline derivatives.
- Substitution Reactions : Introducing the trifluoromethoxy group via electrophilic aromatic substitution.
The synthetic routes often aim to optimize yield and purity while minimizing environmental impact.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, analogs have shown cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism of action is believed to involve apoptosis induction and interference with key signaling pathways associated with cancer progression .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-[4-(trifluoromethoxy)... | FaDu (hypopharyngeal) | 5.2 | Apoptosis induction |
| EF24 analog | Various (lung, breast, ovarian) | 6.0 | IKKb inhibition |
| Reference drug (Bleomycin) | FaDu | 7.5 | DNA damage |
Antiparasitic Activity
This compound has also been evaluated for its antimalarial properties. Research indicates that structural modifications in similar compounds can enhance their activity against Plasmodium falciparum, the causative agent of malaria. The compound's effectiveness is often measured using IC50 values in both chloroquine-sensitive and resistant strains .
Table 2: Antimalarial Activity Data
| Compound | Strain Type | IC50 (μM) | Efficacy (%) |
|---|---|---|---|
| N-[4-(trifluoromethoxy)... | Chloroquine-sensitive (3D7) | 0.45 | 100% inhibition |
| N-Methylated analog | Chloroquine-resistant (K1) | 0.62 | 80% inhibition |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings include:
- Trifluoromethoxy Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Piperidine Ring : Essential for maintaining biological activity; modifications can lead to decreased potency.
- Aromatic Substituents : Influence the overall pharmacokinetic profile, affecting solubility and metabolic stability.
Case Study 1: Cancer Treatment
In a study involving a series of piperidine derivatives, one compound exhibited a notable reduction in tumor size in vivo when tested on xenograft models of hypopharyngeal cancer. This compound demonstrated a mechanism involving the inhibition of NF-kB signaling pathways, which are crucial for cancer cell survival and proliferation .
Case Study 2: Malaria Treatment
A recent investigation into the antimalarial activity of structurally related compounds found that modifications to the piperidine core significantly impacted efficacy against drug-resistant strains of P. falciparum. The study highlighted the importance of optimizing side chains to improve both potency and selectivity .
Q & A
Q. What are the common synthetic routes for preparing N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine?
-
Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical route involves alkylation of piperidin-4-amine derivatives with 4-(trifluoromethoxy)phenyl halides (e.g., bromides or iodides) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile . Alternatively, Buchwald-Hartwig amination may be employed using palladium catalysts to couple aryl halides with piperidin-4-amine . Purification often involves column chromatography (silica gel) or recrystallization from ethanol/water mixtures.
-
Key Data :
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Alkylation | 60–75 | K₂CO₃, DMF, 80°C, 24h | |
| Amination | 70–85 | Pd(OAc)₂, Xantphos, 100°C |
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Peaks for the trifluoromethoxy group (δ ~120–125 ppm in ¹³C) and piperidine protons (δ ~1.5–3.5 ppm in ¹H) .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 275.2 (calculated for C₁₂H₁₄F₃N₂O) .
- X-ray Crystallography : Resolves bond angles (e.g., C-N-C in piperidine ring ~109.5°) and confirms substitution patterns .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition Assays : Testing against kinases or GPCRs via fluorescence polarization or radioligand binding .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- ADME Profiling : Solubility (HPLC), metabolic stability (microsomal incubation), and plasma protein binding (ultrafiltration) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Optimization strategies:
-
Solvent Selection : Replace DMF with less toxic solvents (e.g., 2-MeTHF) to improve green chemistry metrics .
-
Catalyst Screening : Test Pd PEPPSI complexes for improved coupling efficiency under milder conditions .
-
Flow Chemistry : Continuous flow systems reduce reaction times (e.g., from 24h to 2h) and enhance reproducibility .
- Case Study :
Switching from batch to flow synthesis increased yield from 65% to 82% while reducing Pd catalyst loading by 40% .
- Case Study :
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation steps:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing or NIH/NCATS assays for cytotoxicity .
- Orthogonal Assays : Confirm kinase inhibition via both FRET and SPR to rule out false positives .
- Meta-Analysis : Compare data across >3 independent studies (e.g., PubChem BioAssay) to identify trends .
Q. What computational methods predict its binding affinity to neurological targets?
- Methodological Answer :
-
Molecular Docking (AutoDock Vina) : Models interactions with serotonin receptors (5-HT₂A) using PDB ID 6WGT .
-
MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
-
QSAR Models : Correlate substituent effects (e.g., trifluoromethoxy vs. methoxy) with logP and IC₅₀ .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low activity?
- Analysis : Discrepancies may stem from:
- Cell Line Variability : MCF-7 (high sensitivity) vs. HEK293 (low sensitivity) due to differential expression of efflux pumps .
- Assay Conditions : Serum concentration in media alters compound bioavailability; low serum (5% FBS) increases apparent potency .
- Metabolite Interference : Hepatic metabolites (e.g., N-oxide derivatives) may exhibit off-target effects not seen in parent compound .
Structure-Activity Relationship (SAR) Considerations
Q. How does the trifluoromethoxy group influence pharmacological properties?
- SAR Insights :
- Lipophilicity : Trifluoromethoxy increases logP by 0.8 units vs. methoxy, improving blood-brain barrier penetration .
- Metabolic Stability : CF₃O- resists CYP450 oxidation, extending half-life (t₁/₂ = 4.2h vs. 1.5h for OCH₃) .
- Target Selectivity : Bulkier CF₃O- group reduces off-target binding to hERG channels (IC₅₀ > 10 μM vs. 2 μM for OCH₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
